molecular formula C11H10N2O B1622337 5-methyl-6-phenyl-3(2H)-Pyridazinone CAS No. 33048-55-4

5-methyl-6-phenyl-3(2H)-Pyridazinone

Cat. No. B1622337
CAS RN: 33048-55-4
M. Wt: 186.21 g/mol
InChI Key: OUTZDCXYCPUJCP-UHFFFAOYSA-N
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Description

5-methyl-6-phenyl-3(2H)-Pyridazinone is a heterocyclic organic compound that belongs to the pyridazinone family. It is commonly used in scientific research for its unique properties and potential applications.

Scientific Research Applications

Modes of Action of Pyridazinone Herbicides

Pyridazinone derivatives have been studied for their herbicidal action, showing inhibition of the Hill reaction and photosynthesis in plants, contributing to their phytotoxicity. These compounds, including variations of pyridazinone, act by inhibiting carotenoid synthesis in plants, leading to the accumulation of colorless precursors and photodestruction of chlorophyll under high light conditions. This action mechanism suggests potential agricultural applications for weed control and plant growth regulation (Hilton et al., 1969), (Bartels & Watson, 1978).

Pharmacological Properties

The pharmacological interest in pyridazinone derivatives includes their potential as cardiotonic agents and antiplatelet agents. These compounds have shown potent positive inotropic and vasodilating activities, with some derivatives exhibiting significant activity at low dosages compared to established drugs. This suggests their potential in developing new therapeutic agents for cardiovascular diseases (Okushima et al., 1987), (Sotelo et al., 2002).

Solubility and Thermodynamics

Understanding the solubility and thermodynamic properties of pyridazinone derivatives is crucial for pharmaceutical formulation. Studies indicate that pyridazinone derivatives exhibit variable solubility in different solvents, influencing their bioavailability and pharmacological effectiveness. This knowledge aids in the design of more effective drug delivery systems (Shakeel et al., 2017).

Anticancer Activity

Emerging research on pyridazinone derivatives has explored their anticancer activities, showcasing the potential for developing novel anticancer agents. Molecular docking studies have been utilized to understand the interaction of these compounds with cancer-related targets, opening avenues for new drug discovery and development (Mehvish & Kumar, 2022).

properties

IUPAC Name

4-methyl-3-phenyl-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c1-8-7-10(14)12-13-11(8)9-5-3-2-4-6-9/h2-7H,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUTZDCXYCPUJCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NN=C1C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60382697
Record name 5-methyl-6-phenyl-3(2H)-Pyridazinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60382697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methyl-6-phenyl-3(2H)-Pyridazinone

CAS RN

33048-55-4
Record name 5-methyl-6-phenyl-3(2H)-Pyridazinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60382697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 10.0 g. portion of 5-methyl-6-p-bromophenyl-3(2H)-pyridazinone and 1.0 g. of 10% palladium on carbon catalyst in 150 ml. of ethanol and 50 ml. of ammonium hydroxide is shaken under 40 lb. of hydrogen pressure for 4 hours in a Parr bottle, heated to 50° C. with an outside jacket. The reaction mixture is suction filtered and the filtrate concentrated to a white solid which is washed with water and air dried to afford 5-methyl-6-phenyl-3(2H)-pyridazinone as white crystals.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
WJ Coates, A McKillop - Synthesis, 1993 - thieme-connect.com
A one-pot process for the preparation of 6-phenyl-3 (2H)-pyridazinone from acetophenone and glyoxylic acid has been investigated and shown to have wide utility in the preparation of 6…
Number of citations: 83 www.thieme-connect.com
JM Contreras, I Parrot, W Sippl, YM Rival… - Journal of medicinal …, 2001 - ACS Publications
Starting from the 3-[2-(1-benzylpiperidin-4-yl)ethylamino]-6-phenylpyridazine 1, we performed the design, the synthesis, and the structure−activity relationships of a series of pyridazine …
Number of citations: 137 pubs.acs.org
DJ Brown, JA Ellman, EC Taylor - 2000 - books.google.com
This new volume substantially updates the original pyridazines volume which was published in 1973. Announcing the latest volume in the successful and prominent Chemistry of …
Number of citations: 19 books.google.com

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